molecular formula C13H18 B14480737 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- CAS No. 66324-82-1

1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)-

Cat. No.: B14480737
CAS No.: 66324-82-1
M. Wt: 174.28 g/mol
InChI Key: CDOPMIFFUCFVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is subsequently hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of indene derivatives. The process includes the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction, resulting in the formation of 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- .

Chemical Reactions Analysis

Types of Reactions

1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Ketones and alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated indenes and other substituted derivatives.

Scientific Research Applications

1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indane: A parent compound with a similar structure but lacking the methyl and isopropyl groups.

    4-Methylindane: Similar to 1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- but without the isopropyl group.

    2-Methylindane: Another derivative with a methyl group at a different position on the indene ring.

Uniqueness

1H-Indene, 2,3-dihydro-4-methyl-2-(1-methylethyl)- is unique due to the presence of both a methyl and an isopropyl group, which confer distinct chemical and physical properties.

Properties

CAS No.

66324-82-1

Molecular Formula

C13H18

Molecular Weight

174.28 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-2,3-dihydro-1H-indene

InChI

InChI=1S/C13H18/c1-9(2)12-7-11-6-4-5-10(3)13(11)8-12/h4-6,9,12H,7-8H2,1-3H3

InChI Key

CDOPMIFFUCFVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.